molecular formula C16H19N5O2S B10908596 3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid

3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid

Cat. No.: B10908596
M. Wt: 345.4 g/mol
InChI Key: CUGIYCZRCFHDFH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound featuring a pyrazole ring, a hydrazine moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through cyclocondensation reactions involving hydrazine and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The pyrazole ring and hydrazone linkage are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

3-[[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H19N5O2S/c1-4-21-11(3)14(10(2)20-21)9-17-19-16(24)18-13-7-5-6-12(8-13)15(22)23/h5-9H,4H2,1-3H3,(H,22,23)(H2,18,19,24)/b17-9+

InChI Key

CUGIYCZRCFHDFH-RQZCQDPDSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=S)NC2=CC=CC(=C2)C(=O)O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=S)NC2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.